N-(2,4-dichlorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
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Overview
Description
N-(2,4-dichlorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, also known as GW-501516 or Cardarine, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as sports medicine, cancer research, and cardiovascular disease treatment.
Mechanism of Action
N-(2,4-dichlorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide works by activating the PPARδ pathway, which regulates genes involved in energy metabolism and fatty acid oxidation. This activation leads to an increase in the expression of genes involved in energy metabolism and fatty acid oxidation, which results in increased endurance and improved performance. In cancer cells, N-(2,4-dichlorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide induces apoptosis and inhibits angiogenesis by inhibiting the expression of genes involved in cell proliferation and angiogenesis.
Biochemical and Physiological Effects:
N-(2,4-dichlorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has been shown to have several biochemical and physiological effects. In sports medicine, N-(2,4-dichlorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has been shown to increase endurance and improve performance by increasing the expression of genes involved in energy metabolism and fatty acid oxidation. In cancer research, N-(2,4-dichlorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting angiogenesis. In cardiovascular disease treatment, N-(2,4-dichlorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has been shown to improve lipid metabolism and reduce inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2,4-dichlorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide in lab experiments is its ability to activate the PPARδ pathway, which regulates genes involved in energy metabolism and fatty acid oxidation. This activation leads to an increase in the expression of genes involved in energy metabolism and fatty acid oxidation, which can be useful in studying the effects of exercise and endurance training. However, one of the limitations of using N-(2,4-dichlorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide in lab experiments is its potential toxicity, which can lead to adverse effects on the liver and kidneys.
Future Directions
There are several future directions for research on N-(2,4-dichlorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide. One direction is to study the long-term effects of N-(2,4-dichlorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide on endurance and performance in athletes. Another direction is to investigate the potential applications of N-(2,4-dichlorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide in the treatment of cardiovascular disease and cancer. Additionally, further research is needed to determine the optimal dosage and administration of N-(2,4-dichlorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide to minimize potential toxicity.
Synthesis Methods
N-(2,4-dichlorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic compound that was first synthesized by GlaxoSmithKline in the 1990s. The synthesis method involves the reaction of 2-methyl-4-(trifluoromethyl)quinoline with chloroacetyl chloride to form 2-(2-methyl-4-(trifluoromethyl)quinolin-3-yl)acetyl chloride. This intermediate is then reacted with 2,4-dichlorophenylhydrazine to form the final product, N-(2,4-dichlorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide.
Scientific Research Applications
N-(2,4-dichlorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has been extensively studied for its potential applications in sports medicine, cancer research, and cardiovascular disease treatment. In sports medicine, N-(2,4-dichlorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has been shown to increase endurance and improve performance by activating the PPARδ pathway, which increases the expression of genes involved in energy metabolism and fatty acid oxidation. In cancer research, N-(2,4-dichlorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting angiogenesis. In cardiovascular disease treatment, N-(2,4-dichlorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has been shown to improve lipid metabolism and reduce inflammation.
properties
IUPAC Name |
N-(2,4-dichlorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O2/c1-9-15(11-4-2-3-5-13(11)20-9)16(22)17(23)21-14-7-6-10(18)8-12(14)19/h2-8,20H,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDYSUKORUXAIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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